Ethanenitronate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

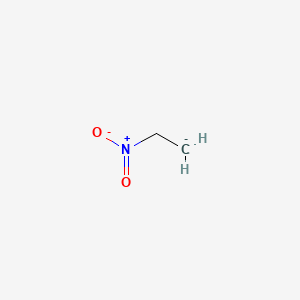

Structure

2D Structure

3D Structure

Properties

CAS No. |

25590-58-3 |

|---|---|

Molecular Formula |

C2H4NO2- |

Molecular Weight |

74.06 g/mol |

IUPAC Name |

1-nitroethane |

InChI |

InChI=1S/C2H4NO2/c1-2-3(4)5/h1-2H2/q-1 |

InChI Key |

GSDNKXLNHUMPOQ-UHFFFAOYSA-N |

SMILES |

[CH2-]C[N+](=O)[O-] |

Canonical SMILES |

[CH2-]C[N+](=O)[O-] |

Other CAS No. |

25590-58-3 |

Synonyms |

1-nitroethyl ion ethanenitronate |

Origin of Product |

United States |

Fundamental Theoretical Frameworks in Nitronate Chemistry

Electronic Structure and Bonding Analysis of the Ethanenitronate Anion

The this compound anion (CH₃CH=NO₂⁻) is formed by the deprotonation of nitroethane at the α-carbon. The electronic characteristics of this anion are central to its chemical behavior.

The stability of the this compound anion is significantly influenced by resonance. epa.govpressbooks.pub When the α-hydrogen is removed from nitroethane, the resulting negative charge on the carbon is delocalized across the O-N-O group. pressbooks.pub This delocalization can be represented by two principal resonance structures. pressbooks.publibretexts.orgchembook.org In one structure, a double bond exists between the carbon and nitrogen atoms, with the negative charge residing on one of the oxygen atoms. In the other, the negative charge is on the α-carbon, forming a carbanion.

Computational chemistry provides powerful tools for analyzing the three-dimensional structure of molecules like this compound. Conformational analysis, which is the study of the different spatial arrangements of atoms that result from rotation about single bonds, is crucial for understanding molecular stability and reactivity. chemistrysteps.comorgosolver.com

For this compound, rotation around the C-C single bond leads to different conformations, which can be visualized using Newman projections. chemistrysteps.comorgosolver.comlibretexts.org These projections show the molecule by looking down the C-C bond axis. The two primary conformations are staggered and eclipsed.

Staggered Conformation: In this arrangement, the atoms or groups on the front carbon are positioned at a 60° dihedral angle relative to those on the back carbon. libretexts.org This conformation minimizes electrostatic repulsion between the electron clouds of the bonds, making it the most stable and lowest energy state. libretexts.orgkhanacademy.org

Eclipsed Conformation: Here, the atoms or groups on the front carbon are directly in front of those on the back carbon, resulting in a 0° dihedral angle. orgosolver.com This arrangement leads to torsional strain due to increased electron-electron repulsion, making it the least stable and highest energy state. chemistrysteps.comlibretexts.org

At room temperature, molecules like ethane (B1197151) are constantly rotating, but they are more likely to be found in the more stable staggered conformation. libretexts.orgkhanacademy.org Computational methods such as density functional theory (DFT) can be used to calculate the energy differences between these conformations and predict the most stable geometry of the this compound anion. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules by focusing on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.orgnumberanalytics.comucsb.edu The interaction between the HOMO of one reactant (the nucleophile) and the LUMO of another (the electrophile) is central to chemical reactions. numberanalytics.comucsb.eduscribd.com

For the this compound anion, which acts as a nucleophile, the HOMO is of primary importance. The energy and localization of the HOMO indicate the anion's tendency to donate electrons. taylorandfrancis.comucsb.edu The LUMO, conversely, indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

In reactions, the this compound anion will react via its HOMO. The shape and symmetry of the HOMO and the LUMO of the reacting partner determine the feasibility and outcome of the reaction, including stereoselectivity. numberanalytics.comwikipedia.org FMO theory can explain, for example, the outcomes of cycloaddition reactions involving nitronates. acs.orgnumberanalytics.com Computational methods are employed to calculate and visualize these frontier orbitals, providing insight into the reactive sites of the molecule. numberanalytics.comyoutube.com

Acidity and Basicity in Nitroalkane-Nitronate Equilibria

Primary and secondary nitroalkanes, such as nitroethane, are weak "carbon acids" that can exist in equilibrium with their conjugate bases, known as nitronates (or aci-forms). epa.govcdnsciencepub.commatanginicollege.ac.in This equilibrium is a form of tautomerism, where the nitroalkane (nitro form) and the nitronic acid (aci-nitro form) are tautomers that interconvert, sharing a common nitronate anion. epa.govmatanginicollege.ac.incapes.gov.br The acidity of the α-hydrogen in nitroethane is a direct consequence of this tautomeric relationship. matanginicollege.ac.in

The position of the tautomeric equilibrium between nitroethane and this compound is significantly influenced by the solvent. msu.edu Several factors related to the solvent play a role:

Dielectric Constant: Solvents with high dielectric constants favor the formation and separation of ions. msu.edumsu.edu Therefore, polar solvents stabilize the charged this compound anion, shifting the equilibrium towards its formation. researchgate.net

Solvation: The stabilization of the ions formed through solvation is critical. msu.edumsu.edu Polar protic solvents, like water, can form strong hydrogen bonds with the oxygen atoms of the nitronate anion, thereby stabilizing it and increasing the acidity of the parent nitroalkane. nih.gov The solvent can greatly assist in the delocalization of the negative charge in the anion. rsc.orgpsu.edu

Solvent Basicity: The basicity of the solvent affects its ability to accept a proton from the nitroalkane, influencing the equilibrium position. msu.edu

Studies have shown that the rate of reactions involving nitronates, such as the Henry reaction, is slower in water compared to less polar solvents like DMSO. This is attributed to the strong hydrogen bonding between water and the nitronate reactant, which is weakened in the transition state. nih.gov The formation of cyclic nitronates in certain reactions has also been shown to be dependent on the polarity of the solvent used. researchgate.netconicet.gov.ar

The acidity of the α-hydrogens in nitroethane (pKa ≈ 8.5-8.8) is considerably higher than that of a typical alkane C-H bond (pKa ≈ 50). libretexts.orgcdnsciencepub.comeuropa.eu This enhanced acidity is due to several factors:

Inductive Effect: The strongly electron-withdrawing nitro group (-NO₂) pulls electron density away from the α-carbon, weakening the C-H bond and making the proton easier to remove. careers360.com

Resonance Stabilization: The primary reason for the increased acidity is the resonance stabilization of the resulting conjugate base, the this compound anion. epa.govpressbooks.publibretexts.org As discussed, the negative charge is delocalized over the carbon and the two oxygen atoms, which significantly stabilizes the anion. pressbooks.pub

An interesting phenomenon known as the "nitroalkane anomaly" is observed when comparing the acidities of nitromethane (B149229), nitroethane, and 2-nitropropane (B154153). cdnsciencepub.comacs.org Contrary to the usual trend where electron-donating methyl groups decrease acidity, the acidity increases in the order: nitromethane (pKa ≈ 10.2) < nitroethane (pKa ≈ 8.5) < 2-nitropropane (pKa ≈ 7.7). cdnsciencepub.comacs.org This unexpected order has been attributed to factors such as hyperconjugative interactions and the detailed nature of charge distribution and solvation in the nitronate anions. cdnsciencepub.com

| Compound | pKa | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) | ΔS⁰ (cal/deg⁻¹mol⁻¹) |

| Nitromethane | 10.22 | 5.93 | 13.9 | -26 |

| Nitroethane | 8.5 | 2.4 | 11.63 | -31 |

| 2-Nitropropane | 7.7 | 0.01 | 10.5 | -35.2 |

| Data sourced from multiple studies, values may vary slightly between sources. cdnsciencepub.comacs.org |

Mechanistic Paradigms in Nitronate Transformations

The transformations of this compound can proceed through diverse mechanistic routes. The specific pathway is often influenced by the reactants, reaction conditions, and the surrounding chemical environment. Key paradigms include the distinction between concerted and stepwise mechanisms, the involvement of single electron transfer processes, and the critical role of proton transfer dynamics.

Concerted vs. Stepwise Reaction Mechanisms

A fundamental dichotomy in chemical kinetics is the distinction between concerted and stepwise reaction mechanisms. quora.comucla.edu A concerted reaction occurs in a single step, where all bond-breaking and bond-forming events happen simultaneously through a single transition state. quora.comyoutube.com In contrast, a stepwise reaction involves two or more distinct steps, proceeding through one or more reaction intermediates. ucla.eduyoutube.com

The choice between a concerted and a stepwise pathway for reactions involving this compound is often a subject of detailed mechanistic investigation. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the mechanism can be concerted or stepwise depending on the stability of the potential Meisenheimer intermediate. researchgate.net If this intermediate is significantly stabilized, the reaction is likely to proceed in a stepwise fashion. researchgate.net Conversely, if the intermediate is high in energy, a concerted mechanism is favored. researchgate.net Computational studies on dehydro-Diels-Alder reactions have also explored the energetic differences between concerted and stepwise pathways, finding that while a concerted route is often energetically favored, the difference can be small in some cases, suggesting that competing mechanisms are possible. nih.gov

| Reaction Type | Typical Mechanism | Key Factors |

| SN2 Reactions | Concerted | Single transition state, inversion of configuration. quora.com |

| SN1 Reactions | Stepwise | Formation of a carbocation intermediate. quora.comyoutube.com |

| SNAr Reactions | Concerted or Stepwise | Stability of the Meisenheimer complex. researchgate.net |

| Dehydro-Diels-Alder | Concerted or Stepwise | Reactant structure and reaction conditions. nih.gov |

Single Electron Transfer (SET) Pathways

Single electron transfer (SET) represents a paradigm where reactions are initiated by the transfer of a single electron from a donor to an acceptor molecule. uva.nlacs.org This process generates radical ions, which then undergo further reactions. uva.nl SET pathways offer distinct reactivity compared to traditional two-electron (polar) mechanisms. acs.org

In the context of nitronate chemistry, SET mechanisms can be significant. For example, the reaction of this compound with certain oxidizing agents can proceed via an SET pathway to generate a nitronate radical. This radical species can then participate in subsequent reaction steps. The feasibility of an SET process can often be predicted by considering the redox potentials of the involved species. sigmaaldrich.com The development of photoredox catalysis has significantly expanded the scope of reactions proceeding through SET, allowing for the generation of radical intermediates under mild conditions. sigmaaldrich.comchemrxiv.org In some instances, the reaction pathway can be switched between an energy transfer (EnT) and a SET mechanism by choosing an appropriate photocatalyst, leading to different products from the same starting materials. chemrxiv.org The study of Frustrated Lewis Pairs (FLPs) has also revealed the possibility of SET from the Lewis base to the Lewis acid, forming a radical ion pair that can then activate substrates. uva.nl

Proton Transfer Dynamics and Intermediates

The transfer of a proton can occur as a distinct step in a reaction sequence or be coupled with other processes like electron transfer. usp.br In many systems, the proton transfer process involves the formation of specific intermediates, such as the Zundel and Eigen cations in aqueous solutions. rsc.org The interconversion between these structures is often a key part of the proton transport mechanism. rsc.org Molecular dynamics simulations have become a powerful tool for studying the intricate details of proton transfer, revealing how the surrounding solvent molecules and the formation of hydrogen-bonded networks facilitate the process. mpg.denih.gov In some cases, excited-state proton transfer can occur, a process that is often extremely fast and can be studied using advanced computational methods. chemrxiv.org The efficiency of proton transfer is often dependent on a concerted pathway where the proton moves along a pre-existing hydrogen bond network. rsc.org

Advanced Synthetic Methodologies for Ethanenitronate and Derived Species

Strategies for the Generation of Ethanenitronate

The generation of the this compound anion is a critical first step for many synthetic applications. Various strategies have been developed to achieve this efficiently and under controlled conditions.

Deprotonation of Nitroethane under Controlled Conditions

Nitroethane's α-protons are relatively acidic (pKa ≈ 8.5-10.2 in water) wikipedia.org, allowing for deprotonation by a variety of bases to form the this compound anion. Traditional methods often involve strong bases like sodium hydroxide (B78521) or potassium tert-butoxide in polar solvents. However, careful control of reaction conditions, including temperature, base strength, and solvent, is crucial to manage the reactivity of the nitronate and prevent side reactions such as the Nef reaction or decomposition sci-hub.se.

For instance, the dilithium (B8592608) salt of nitroethane can be generated by treating nitroethane with two equivalents of n-butyllithium in a THF/HMPA mixture at −90 °C. This dianion serves as a potent nucleophile, reacting irreversibly with carbonyl compounds, often leading to higher yields of 2-nitro alcohols compared to the conventional Henry reaction sci-hub.se. The reaction proceeds diastereoselectively, typically yielding threo and erythro isomers in a ratio of 3–5:1 sci-hub.se.

Continuous Flow Synthesis Techniques for Nitronate Generation

Continuous flow chemistry offers significant advantages for handling reactive intermediates like nitronates, enhancing safety, reproducibility, and scalability uliege.bechemrxiv.orgnih.govbeilstein-journals.org. By precisely controlling residence times, temperatures, and reagent mixing, flow systems can mitigate the risks associated with exothermic reactions and the instability of certain intermediates.

Electrochemical methods utilizing flow cells have emerged as a promising approach for generating nitronate salts. For example, the electrochemical oxidative nitration of nitroethane in a flow-cell system, employing a reversible chemical mediator like the Fe(CN)63−/4− couple, allows for the continuous generation of the 1,1-dinitroethanate K-salt researchgate.net. This method uses the anode as the oxidant source, reducing secondary waste. The process involves the precipitation and removal of the intermediate salt, with continuous addition of starting materials researchgate.net.

Another application of flow chemistry involves the in situ generation of reactive species. For example, while not directly generating this compound, the in situ generation of acetyl nitrate (B79036) in a continuous flow platform has been developed for the nitration of furfural, demonstrating the broader applicability of flow techniques for nitration reactions uliege.bechemrxiv.orgnih.gov.

Novel Precursors and Catalyst Systems for this compound Formation

Beyond the direct deprotonation of nitroethane, research has explored alternative precursors and catalytic systems to facilitate nitronate formation and subsequent reactions.

Silyl (B83357) Nitronates: Nitroalkanes, including nitroethane, can be readily silylated to form stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) nitronates sci-hub.sescispace.com. These silyl nitronates are valuable synthetic intermediates, often prepared by reacting the nitroalkane with chlorotrimethylsilane (B32843) and triethylamine, or more efficiently with silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) scispace.com. These silyl nitronates are more stable and easier to handle than the free nitronate anions, and they participate in a variety of reactions, including 1,3-dipolar cycloadditions and reactions with aldehydes sci-hub.sescispace.com. For example, TMS-ethanenitronate reacts with activated terminal alkenes in 1,3-dipolar cycloadditions to yield isoxazolidines sci-hub.se.

Catalytic Systems: Lewis acids, such as B(C6F5)3, have been employed to catalyze reactions involving silyl nitronates. For instance, the B(C6F5)3-catalyzed nitro-Mannich reaction between nitrones and silyl nitronates yields silyl-protected α-nitro hydroxylamines with high yields and excellent diastereoselectivity nih.gov. This highlights the role of advanced catalyst systems in controlling the reactivity and selectivity of nitronate chemistry.

Synthesis of O-Alkyl and O-Silyl Nitronates

O-alkyl and O-silyl nitronates are important derivatives of this compound, offering enhanced stability and unique reactivity profiles. Their synthesis typically involves the functionalization of the nitronate anion or its silylated counterpart.

Controlled O-Alkylation and O-Silylation Methods

The ambident nature of the this compound ion means it can react with electrophiles at either the carbon (C-alkylation) or oxygen (O-alkylation) atom. While C-alkylation is often desired for building carbon frameworks, O-alkylation is crucial for forming stable nitronate esters.

O-Alkylation: Direct alkylation of nitroethane with alkyl halides typically yields a mixture of C- and O-alkylated products, with O-alkylation often being the primary pathway sci-hub.se. However, the resulting alkyl nitronates can be unstable, decomposing to carbonyl compounds and acetaldoxime (B92144) sci-hub.se. More stable and synthetically useful O-alkyl nitronates can be prepared by reacting the sodium salt of nitroethane with trialkyloxonium tetrafluoroborates (e.g., trimethyloxonium (B1219515) tetrafluoroborate (B81430) or triethyloxonium (B8711484) tetrafluoroborate) at low temperatures (−60 °C), often in excellent yields sci-hub.se.

O-Silylation: As mentioned previously, silylation of nitroethane with silyl chlorides (e.g., TMSCl, TBDMSCl) in the presence of a base (like triethylamine) or with more potent silylating agents (like BSA or BSTFA) provides stable O-silyl nitronates sci-hub.sescispace.com. These silyl nitronates are key intermediates for various transformations, including reactions with aldehydes to form 2-nitro alcohol O-silyl ethers sci-hub.se. For example, the TBDMS nitronate reacts with aldehydes in the presence of catalytic tetrabutylammonium (B224687) fluoride (B91410) (Bu4NF) at −78 °C, yielding the erythro-isomer of the 2-nitro alcohol O-silyl ether in high diastereomeric excess (>95% de) sci-hub.se.

Regioselectivity and Stereoselectivity in Nitronate Derivatization

Controlling the regioselectivity (C- vs. O-alkylation/silylation) and stereoselectivity of reactions involving nitronates is paramount for targeted synthesis.

Regioselectivity: The choice of electrophile, base, solvent, and counterion can influence the C- vs. O-alkylation ratio. For instance, while alkyl halides tend to give mixtures, oxonium salts favor O-alkylation sci-hub.se. Silylation generally leads to O-silyl nitronates sci-hub.sescispace.com.

Stereoselectivity: The derivatization of nitronates can lead to the formation of new stereocenters, requiring careful control over stereochemical outcomes. For example, the reaction of silyl nitronates with aldehydes, followed by silylation of the resulting nitro alcohol, can be diastereoselective. The TBDMS nitronate reaction with an aldehyde, catalyzed by Bu4NF, was reported to give the erythro-isomer with high diastereoselectivity (>95% de) sci-hub.se. Furthermore, silyl nitronates have been utilized in 1,3-dipolar cycloaddition reactions, which can exhibit significant stereocontrol, leading to the formation of substituted isoxazolidines with defined stereochemistry sci-hub.semdpi.com. The development of asymmetric catalytic systems for these transformations is an ongoing area of research, aiming to achieve high enantioselectivity in addition to diastereoselectivity nih.gov.

Preparation of Functionalized Nitroalkanes via this compound Intermediates

The chemistry of nitroalkanes, particularly nitroethane, offers a versatile platform for constructing complex organic molecules. When activated, often by deprotonation to form the nitroethane anion, these compounds can participate in a variety of carbon-carbon bond-forming reactions. These reactions are crucial for building functionalized nitroalkanes and more elaborate nitrogen-containing molecular scaffolds.

Synthesis of Tertiary Nitroalkanes

Tertiary nitroalkanes are valuable building blocks in organic synthesis, serving as precursors to various functional groups such as ketones, amines, and carboxylic acids. The synthesis of tertiary nitroalkanes often involves the alkylation of a nitroalkane anion with an appropriate electrophile. While direct alkylation of nitroethane can be challenging due to steric hindrance and potential side reactions, advanced catalytic systems have been developed to overcome these limitations.

Recent advancements have demonstrated the successful synthesis of tertiary nitroalkanes through nickel-catalyzed alkylation reactions, often in conjunction with photoredox catalysis. These methods enable the alkylation of secondary nitroalkanes using aliphatic iodides, a transformation previously difficult to achieve due to steric demands researchgate.net. These catalytic systems are often scalable and tolerant to air and moisture. Preliminary mechanistic studies suggest the involvement of α-aryl-substituted nitroalkane intermediates in related arylation reactions, highlighting the utility of nitroalkane intermediates in accessing complex structures researchgate.net.

Table 1: Examples of Tertiary Nitroalkane Synthesis via Nitroalkane Intermediates

| Reaction Type | Nitroalkane Intermediate | Electrophile | Catalyst System | Product Type | Yield Range | Reference |

| Alkylation | Nitroethane anion | Alkyl halide | Ni/Photoredox catalyst | Tertiary Nitroalkane | Varies | researchgate.net |

| Arylation | Nitroalkane anion | Aryl halide | Pd catalyst, photoredox catalyst, light | α-Arylated Nitroalkane | Varies | researchgate.net |

| Organocatalytic Addition | Nitroalkane | Isatin derivatives | DBU (organocatalyst) | Difluoronitromethyl Tertiary Alcohol Benzoates/Naphthoates | 81-99% | researchgate.net |

Formation of Nitrogen-Containing Scaffolds

Nitroalkanes are also instrumental in the construction of diverse nitrogen-containing scaffolds, including heterocycles, through various cyclization strategies. The reactivity of the nitro group and the adjacent α-carbon allows for participation in cascade reactions, Michael additions, and Henry reactions, which can lead to the formation of complex ring systems.

One significant approach involves the use of nitroalkanes as a source of recursive carbanions in tandem anionic cyclization reactions. This strategy, termed recursive nitronate cyclization, facilitates the generation of molecular complexity and diversity through domino reactions, such as [5 C + 1 C] cyclizations researchgate.net. The Henry reaction, a condensation between a nitroalkane and an aldehyde or ketone, is a cornerstone for creating β-hydroxy nitro compounds, which can then be further elaborated into various scaffolds sygnaturediscovery.comresearchgate.netwhiterose.ac.uk. For instance, intramolecular Henry reactions have been employed in gram-scale synthesis of novel nitrocyclohexenetriol derivatives, which subsequently served as precursors for hydroxylated octahydroindol-2-one derivatives via diastereoselective Michael addition researchgate.net.

Furthermore, nitroalkenes, which can be readily prepared from nitroalkanes, are valuable substrates for cyclization reactions. Reductive cyclization of nitroarenes and nitroalkenes, often catalyzed by transition metals like palladium, ruthenium, or rhodium, is an efficient method for synthesizing N-heterocycles such as indoles and pyrroles unimi.itmdpi.com. The use of CO surrogates like phenyl formate (B1220265) has also been developed to facilitate these reactions under milder conditions, avoiding the need for pressurized carbon monoxide mdpi.com. Cascade reactions involving nitro-Michael additions followed by reductive cyclization have been utilized to synthesize complex spirooxindoles researcher.life.

Reactivity and Reaction Pathways of Ethanenitronate

Nucleophilic Reactivity of the Ethanenitronate Anion

The this compound anion serves as a crucial nucleophilic species in a wide array of organic transformations. Its nucleophilicity is well-characterized, with reactivity parameters quantified in various solvents, such as DMSO (N Parameter: 21.54, sN Parameter: 0.62) and DMF (N Parameter: 22.21, sN Parameter: 0.48) lmu.delmu.de. The electron-rich nature of the anion, arising from the resonance stabilization of the negative charge across the C-N-O system, allows it to readily engage with electron-deficient centers (electrophiles) to form new covalent bonds jh.eduaip.orglkouniv.ac.inlibretexts.orgmsu.edu. This nucleophilic character is fundamental to its participation in carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Forming Reactions

The ability of the this compound anion to form new carbon-carbon bonds is central to its utility in synthesis, enabling the construction of complex molecular architectures.

The Henry reaction, or nitroaldol reaction, is a cornerstone transformation involving the nucleophilic addition of the this compound anion to aldehydes or ketones, yielding β-nitro alcohols. This reaction is particularly important for creating chiral centers, and significant advancements have been made in developing asymmetric catalytic systems to control stereoselectivity.

Chiral metal complexes, notably copper(I) complexes with N,N′-dioxide ligands or chiral diamines, have demonstrated high efficacy in catalyzing the asymmetric Henry reaction of nitroethane with various aldehydes acs.orgrsc.orgnih.gov. These catalytic systems can transform aromatic, heteroaromatic, and α,β-unsaturated aldehydes into the corresponding β-nitro alcohols with excellent yields (up to 99%) and high enantiomeric excesses (ee), often exceeding 97% acs.org. Diastereoselectivities (dr) can also be moderate to good, with ratios as high as 16.7:1 (anti/syn) reported acs.org. Other catalytic systems, employing chiral amino alcohol ligands or C1-symmetric chiral diamines, have also achieved impressive results, with some reaching up to 99% ee and diastereomeric ratios of 50:1 under optimized conditions rsc.orgnih.gov. These reactions often benefit from precise control over temperature and reaction time, with some catalysts showing good performance even at low temperatures, albeit requiring longer reaction periods rsc.org. The development of recoverable and reusable catalysts further enhances the practicality of these methods rsc.org.

Data Table 1: Examples of Asymmetric Henry Reactions with Nitroethane

| Catalyst System (Ligand/Metal) | Electrophile (Aldehyde) | Yield (%) | ee (%) | dr (anti/syn) | Reference(s) |

| Chiral N,N′-dioxide/Cu(I) | Aromatic Aldehydes | Up to 99 | Up to 97 | Moderate to good | acs.org |

| Chiral Diamine/Cu(I) | Aromatic Aldehydes | Good | Up to 97 | Moderate to good | rsc.org |

| C1-Symmetric Amino Alcohol/Cu | Aromatic Aldehydes | Good | Up to 99 | Moderate to good | rsc.orgnih.gov |

| C1-Symmetric Amino Alcohol/Cu | Aliphatic Aldehydes | Good | High | Up to 18.6:1 | nih.gov |

The this compound anion is a highly effective nucleophile in Michael addition reactions, readily adding to Michael acceptors such as α,β-unsaturated carbonyl compounds and nitroalkenes. These additions are instrumental in forming new carbon-carbon bonds and can be integrated into sophisticated cascade processes for the synthesis of intricate molecular structures.

The addition of the this compound anion to Michael acceptors, like enals or enones, generates γ-nitro carbonyl compounds. Organocatalysts, including proline derivatives and thioureas, have been extensively utilized to achieve highly enantioselective Michael additions, particularly with nitromethane (B149229) mdpi.comacs.org. While many studies focus on nitromethane, the principles are directly applicable to nitroethane. For instance, nitroethane has been employed in a nitro-Michael addition followed by reductive cyclization to construct spirooxindoles chemrxiv.org. Cascade reactions, which involve multiple sequential transformations in a single pot, represent a significant area of research. The Michael addition can be elegantly combined with other reactions, such as cyclization, to build complex molecular architectures efficiently. A notable example includes cascade processes that couple a nitro-Michael addition with subsequent reductive cyclization for the synthesis of multifunctionalized spirooxindoles chemrxiv.org. Furthermore, other cascade reactions involving nitroalkanes and Michael acceptors have been developed to create diverse polycyclic derivatives rsc.org.

Data Table 2: Examples of Michael Addition Reactions with Nitroalkanes

| Catalyst System | Nucleophile | Michael Acceptor | Product Type | Yield (%) | ee (%) | Reference(s) |

| Proline Derivative | Nitromethane | α,β-Unsaturated Aldehyde | γ-Nitroaldehyde | High | Up to 94 | mdpi.com |

| 4-OT (F50A mutant) | Nitromethane | α,β-Unsaturated Aldehyde | γ-Nitroaldehyde | High | >99 | acs.org |

| Organocatalyst (e.g., piperidine) | Nitroethane | Indolylidenecyanoester | Nitro-Michael Adduct | High | N/A | chemrxiv.org |

| Chiral Ni(II) complex | Nitromethane | β-Nitrostyrene | β-Nitro derivative | 92 | 93 | mdpi.com |

The nucleophilic capabilities of the this compound anion can be strategically harnessed in intramolecular cyclization reactions, facilitating the construction of cyclic systems, including valuable nitrogen-containing heterocycles.

The anion can participate in cyclization reactions, often following an initial Michael addition or other functionalization steps. For example, a nitro-Michael adduct generated from nitroethane can undergo reductive cyclization to yield spirooxindoles chemrxiv.org. Palladium-catalyzed reductive cyclization of nitro compounds with olefins has been employed to forge pyridine (B92270) rings onto isoquinoline (B145761) scaffolds nih.gov. Nitroalkanes, including nitroethane, serve as versatile precursors for the synthesis of a broad spectrum of heterocycles. Gold(I)-catalyzed domino cyclization reactions, frequently utilizing nitromethane as a solvent or reactant, have been instrumental in the synthesis of polyaromatic heterocycles beilstein-journals.org. Moreover, reductive cyclization of substituted nitro compounds, employing formate (B1220265) esters as CO surrogates, has been developed for the efficient synthesis of nitrogen heterocycles such as indoles unimi.it. While direct examples specifically featuring nitroethane in these cyclization strategies may be less prevalent in the reviewed literature compared to nitromethane, the underlying reactivity principles strongly suggest its potential applicability.

Data Table 3: Examples of Cyclization and Heterocycle Formation Reactions

| Reactants/Substrates | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |

| Nitro-Michael adduct (from nitroethane) | Reductive cyclization (e.g., FeSO₄) | Spirooxindoles | Good | chemrxiv.org |

| ortho-substituted nitroarenes + olefins | Pd-catalyzed reductive cyclization | Pyridine ring systems | Good | nih.gov |

| Substituted nitro compounds + formate esters | Pd/Ru-catalyzed reductive cyclization (CO surrogate) | Indoles, N-heterocycles | Excellent | unimi.it |

| Silyl (B83357) enol ether + nitromethane | Au(I)-catalyzed cyclization | Polyaromatic heterocycles | Good | beilstein-journals.org |

| Nitroalkanes with carbonyl compounds/unsaturated systems | Various catalysts (e.g., organocatalysts, metals) | Cyclic nitro compounds | Varies | rsc.orgresearchgate.netnih.gov |

Carbon-Heteroatom Bond Forming Reactions

The this compound anion's ambident nature allows it to participate in reactions that form carbon-heteroatom bonds, particularly involving oxygen and nitrogen.

The this compound anion exhibits ambident nucleophilicity, meaning it can react with electrophiles at either its carbon atom or the oxygen atoms of the nitro group. While carbon-carbon bond formation is a dominant pathway, reactions involving attack at the oxygen or nitrogen centers are also significant and lead to different classes of compounds.

When the this compound anion reacts with electrophiles such as alkyl halides or acyl halides, it can undergo O-alkylation or O-acylation, respectively, yielding alkyl nitrites or acyl nitrites. These products, however, are generally less stable than their C-alkylated or C-acylated counterparts and are prone to rearrangement or decomposition lkouniv.ac.inlibretexts.org. The regioselectivity of these reactions (i.e., the preference for C- vs. O-attack) is critically influenced by the nature of the electrophile, the solvent polarity, and the counterion. Harder electrophiles and polar protic solvents tend to favor O-alkylation lkouniv.ac.inlibretexts.org. Although less common, under specific conditions, the nitrogen atom of the nitro group can also be a site of electrophilic attack, leading to N-substituted nitro compounds or related species. The ambident nature arises from the delocalization of the negative charge across the carbon and the two oxygen atoms in the resonance structures of the nitroalkane anion. This distribution means that electrophiles can attack at different positions, leading to distinct product types. For instance, reaction with methyl iodide can result in both O-alkylation (forming 1-nitro-1-methoxyethane) and C-alkylation (leading to 2-nitro-2-methoxypropane, potentially after rearrangement), with the relative proportions dictated by the reaction conditions lkouniv.ac.inlibretexts.org.

Data Table 4: Ambident Reactivity of Nitroalkane Anions with Electrophiles

| Nucleophile (Anion) | Electrophile | Reaction Site | Product Type | Conditions/Notes | Reference(s) |

| This compound | Alkyl Halide | Oxygen | Alkyl Nitrite | Favored by hard electrophiles, polar protic solvents | lkouniv.ac.inlibretexts.org |

| This compound | Alkyl Halide | Carbon | C-alkylated product | Favored by soft electrophiles, less polar solvents | lkouniv.ac.inlibretexts.org |

| This compound | Acyl Halide | Oxygen | Acyl Nitrite | Often unstable, prone to rearrangement | lkouniv.ac.in |

| This compound | Vilsmeier reagent | Carbon | Vilsmeier adduct | Example of C-alkylation | frontiersin.org |

Compound List:

this compound

Nitroethane

β-nitro alcohols

γ-nitroaldehydes

γ-nitrocarboxylic acids

Spirooxindoles

Indoles

Alkyl nitrites

Acyl nitrites

Advanced Spectroscopic and Spectrometric Characterization in Ethanenitronate Research

In-Situ Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ spectroscopy allows for the real-time observation of chemical processes as they occur, offering critical insights into reaction kinetics, equilibrium states, and the formation of transient intermediates. This approach is vital for understanding complex reaction pathways and optimizing reaction conditions.

Real-time NMR Spectroscopy for Mechanistic Elucidationmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unraveling reaction mechanisms due to its ability to provide detailed structural information and track chemical changes over time. Real-time NMR allows researchers to monitor the disappearance of reactants, the appearance and disappearance of intermediates, and the formation of products directly within the reaction vessel. By analyzing changes in chemical shifts, coupling constants, and peak intensities, scientists can deduce the sequence of events in a reaction, identify key intermediates, and confirm proposed mechanistic pathways. While specific real-time NMR studies detailing the reaction mechanisms of Ethanenitronate were not found in the reviewed literature, this technique would be instrumental in observing the dynamic transformations involving this compound, such as its participation in condensation reactions or its decomposition pathways, by monitoring the characteristic signals of protons, carbons, and potentially nitrogen atoms.

UV-Vis Spectroscopy for Equilibrium and Kinetic Studiesymdb.caufl.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for studying reactions involving molecules with chromophores – chemical groups that absorb light in the UV-Vis region. Research indicates that aci-nitroalkanes, a class to which this compound (the anion of nitroethane) belongs, exhibit strong ultraviolet absorption researchgate.net. This property makes UV-Vis spectroscopy suitable for monitoring reactions where this compound or its reaction partners possess such absorbing groups. By tracking the absorbance at specific wavelengths over time, researchers can determine reaction rates, establish kinetic models, and investigate equilibrium constants. For instance, changes in the absorbance spectrum could indicate the formation or consumption of this compound during a reaction, allowing for the quantification of reaction progress and the determination of rate laws.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Speciesufl.edu

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the definitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. Many chemical reactions, particularly those involving oxidation, reduction, or photochemical processes, may proceed through radical intermediates. If the reactions or degradation pathways of this compound involve the generation of such paramagnetic species, EPR spectroscopy would be essential for their identification and study. EPR can provide detailed information about the electronic structure, environment, and dynamics of these radical species, thereby contributing significantly to the elucidation of reaction mechanisms that involve radical pathways.

Mass Spectrometry for Reaction Pathway Tracing and Intermediate Identificationmdpi.comrsc.org

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying chemical compounds based on their mass-to-charge ratio. It is invaluable for tracing reaction pathways and identifying intermediates formed during chemical transformations.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometrydss.go.th

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown species, including reaction intermediates. Tandem Mass Spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments, which provides structural information and helps confirm the identity of intermediates. While specific mass spectrometric studies on the reaction pathways of this compound were not detailed in the provided search results, these techniques are routinely employed to identify low-concentration intermediates or by-products formed during the synthesis or reaction of compounds like this compound. For example, HRMS could precisely determine the mass of a transient species formed from this compound, and subsequent MS/MS analysis could reveal its fragmentation pattern, aiding in its structural elucidation.

X-ray Diffraction in Understanding Reactivity-Influencing Structural Featuresresearchgate.net

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional atomic structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can ascertain bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding and crystal packing. These structural features are often directly correlated with a compound's reactivity, stability, and physical properties. Although specific X-ray diffraction studies on crystalline this compound and its direct impact on reactivity were not found in the provided literature, obtaining such data would be crucial for understanding how its solid-state structure influences its chemical behavior. For instance, the arrangement of molecules in a crystal lattice can dictate the accessibility of reactive sites or influence the energetics of certain transformations.

Computational Chemistry and Theoretical Modeling of Ethanenitronate Systems

Quantum Chemical Investigations of Ethanenitronate Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the inherent properties of this compound. kit.edu These methods, rooted in solving the Schrödinger equation, provide insights into the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics. wikipedia.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for studying the electronic structure of many-body systems like this compound. wikipedia.orgukm.my DFT calculations are based on the principle that the ground-state properties of a system can be determined from its electron density. ukm.my This approach is often more computationally efficient than other high-level ab initio methods, making it suitable for a wide range of chemical systems. wikipedia.org

Key aspects of DFT calculations for this compound would involve:

Functional Selection: The choice of the exchange-correlation functional is a critical aspect of DFT. ukm.my Functionals like B3LYP are commonly used hybrid functionals that combine exact Hartree-Fock exchange with DFT exchange and correlation. researchgate.net The selection of an appropriate functional is crucial for obtaining accurate predictions of properties such as bond lengths, vibrational frequencies, and reaction energies.

Electronic Properties: DFT can be employed to calculate important electronic properties of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. arabjchem.org A smaller gap generally suggests higher reactivity. Other properties like dipole moment and charge distribution can also be determined, providing insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. arabjchem.org

Below is a hypothetical data table illustrating the kind of results one might obtain from DFT calculations on this compound and a related species for comparison.

| Property | This compound | Nitroethane |

| HOMO Energy (eV) | -6.5 | -7.8 |

| LUMO Energy (eV) | -1.2 | -0.5 |

| HOMO-LUMO Gap (eV) | 5.3 | 7.3 |

| Dipole Moment (Debye) | 3.8 | 3.5 |

| Note: These values are illustrative and would need to be calculated using specific DFT methods and basis sets. |

Ab Initio Methods and Basis Set Selection

Ab initio methods are computational chemistry methods that are based on quantum mechanics principles without the use of experimental data. wikipedia.org These "from first principles" calculations aim to provide highly accurate solutions to the electronic Schrödinger equation. wikipedia.org

The selection of a basis set is a crucial step in any ab initio calculation. pku.edu.cn A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. uniovi.es

Pople-style basis sets , such as 6-31G*, are widely used due to their computational efficiency. uniovi.es

Dunning's correlation-consistent basis sets , like cc-pVDZ, are designed to systematically converge towards the complete basis set limit.

Polarization and diffuse functions are often added to basis sets to improve the description of bonding and electron distribution, especially in anionic species like this compound. pku.edu.cnlibretexts.org For instance, a 'plus' sign in a basis set name (e.g., 6-31+G*) indicates the addition of diffuse functions, which are important for accurately describing the loosely bound electrons in anions.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. solubilityofthings.comnumberanalytics.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. solubilityofthings.com

Prediction of Kinetic and Thermodynamic Control

In many chemical reactions, multiple products can be formed through different pathways. The outcome of such reactions can be governed by either kinetic or thermodynamic control. opentextbooks.org.hk

Kinetic control favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy barrier will dominate, especially at lower temperatures. fiveable.melibretexts.org

Thermodynamic control favors the most stable product, which corresponds to the lowest energy species on the potential energy surface. fiveable.melibretexts.org This is typically observed at higher temperatures where reactions are reversible and can reach equilibrium. libretexts.org

Computational methods can predict whether a reaction involving this compound will be under kinetic or thermodynamic control by calculating the activation energies for different pathways and the relative energies of the products. ucla.edu For example, in a reaction where this compound can act as a nucleophile at either the carbon or the oxygen atom, computational analysis can determine which pathway has a lower transition state energy (kinetic product) and which product is more stable (thermodynamic product).

The following table illustrates hypothetical energy values for a reaction involving this compound, showcasing how kinetic and thermodynamic products are determined.

| Parameter | Pathway A (C-attack) | Pathway B (O-attack) |

| Activation Energy (kcal/mol) | 15 | 20 |

| Product Energy (kcal/mol) | -10 | -15 |

| In this hypothetical example, the product from Pathway A would be the kinetic product due to the lower activation energy, while the product from Pathway B would be the thermodynamic product due to its lower final energy. |

Solvent Effects Modeling (e.g., PCM)

Reactions are often carried out in a solvent, which can significantly influence reaction pathways and rates. gitlab.io Modeling the effect of the solvent is therefore crucial for accurate theoretical predictions. The Polarizable Continuum Model (PCM) is a widely used method to incorporate solvent effects in computational calculations. wikipedia.org

PCM treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules, which significantly reduces the computational cost. gitlab.iowikipedia.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. gitlab.io Different variations of PCM exist, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM). gaussian.comresearchgate.net The choice of solvent is specified by its dielectric constant. gaussian.com This approach allows for the calculation of energies and geometries in solution, providing a more realistic picture of the reaction in a chemical flask. gitlab.io However, it's important to note that PCM primarily accounts for electrostatic interactions and may have limitations where non-electrostatic effects, such as specific hydrogen bonding, are dominant. wikipedia.orgmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide detailed information about the static properties of molecules and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecular systems over time. ebsco.comwikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements and interactions. wikipedia.orgnih.gov

For this compound, MD simulations could be used to study:

Conformational changes: How the molecule flexes and changes its shape over time.

Solvation dynamics: The arrangement and movement of solvent molecules around the this compound ion.

Cluster formation: The aggregation of this compound with other molecules or ions in solution. nih.gov

MD simulations provide a "movie" of molecular motion, offering a deeper understanding of the complex processes that occur in chemical systems. ebsco.comnih.gov

Computational Prediction of Novel Reactivity and Selectivity

Computational chemistry serves as a powerful tool for predicting the untapped reactivity of molecules and for understanding the origins of selectivity in their reactions. numberanalytics.comnumberanalytics.com Through the use of methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model reaction pathways, often uncovering novel transformations that have yet to be explored experimentally. numberanalytics.comnumberanalytics.comarxiv.org This predictive power is particularly valuable for reactive intermediates like this compound, whose transient nature can make experimental investigation challenging.

Theoretical studies allow for the exploration of the potential energy surface of a reaction, identifying transition states and intermediates to calculate activation barriers and reaction thermodynamics. numberanalytics.comsmu.edu This information is crucial for predicting whether a proposed reaction is kinetically feasible and thermodynamically favorable. cam.ac.uk For this compound, computational models can be employed to predict its behavior in various undiscovered reaction classes.

Predicted Reaction Pathways and Energetics

One area of significant potential for this compound is in [3+2] cycloaddition reactions. While nitronates are known 1,3-dipoles, computational studies can predict their reactivity with a wider range of dipolarophiles than is currently established. DFT calculations, for instance, can model the reaction of this compound with various substituted alkenes and alkynes, predicting the activation free energies (ΔG‡) and reaction energies (ΔG_rxn) for each pathway. mdpi.comresearchgate.net These calculations can help identify novel cycloaddition partners that would lead to the synthesis of new heterocyclic scaffolds.

For example, a computational investigation might explore the viability of a [3+2] cycloaddition between this compound and a vinyl boronate ester, a reaction not yet reported in the literature. The predicted energetics could suggest a feasible pathway for the synthesis of novel isoxazoline (B3343090) boronate esters.

Table 1: Predicted Activation and Reaction Energies for Novel [3+2] Cycloaddition of this compound

| Dipolarophile | Pathway | Predicted ΔG‡ (kcal/mol) | Predicted ΔG_rxn (kcal/mol) |

| Vinyl Boronate Ester | Concerted | 22.5 | -15.8 |

| Phenylacetylene | Stepwise | 28.1 | -11.2 |

| Acrylonitrile | Concerted | 19.3 | -20.5 |

This table presents hypothetical DFT-calculated energy values to illustrate the predictive capabilities of computational modeling for discovering new reactions.

Prediction of Regio- and Stereoselectivity

Beyond identifying new reactions, computational modeling is instrumental in predicting their selectivity. escholarship.orgresearchgate.net For reactions involving unsymmetrical reagents, such as the cycloaddition of this compound with a substituted alkene, multiple regioisomeric products can be formed. DFT can be used to calculate the energies of the different transition states leading to these isomers. pku.edu.cn A lower activation barrier for one pathway over another provides a strong prediction of the reaction's regioselectivity. researchgate.net

Similarly, for reactions that can form stereoisomers, computational analysis of diastereomeric transition states can predict the stereochemical outcome. By comparing the relative energies of the transition states leading to syn versus anti products, for instance, a model can predict which diastereomer will be favored. tubitak.gov.tr This is crucial for designing synthetic routes that yield a single, desired stereoisomer.

For instance, in a predicted aldol-type reaction with a chiral aldehyde, computational models can predict the facial selectivity of the nucleophilic attack by the this compound, allowing for the a priori determination of the likely diastereomeric ratio of the products.

Table 2: Predicted Selectivity in the Reaction of this compound with Propionaldehyde

| Approach | Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (syn:anti) |

| Re-facial attack | TS-syn | 0.0 | >95:5 |

| Si-facial attack | TS-anti | 2.1 |

This table contains hypothetical data from computational modeling to demonstrate the prediction of stereoselectivity. The energy difference between transition states is used to predict the product distribution.

The insights gained from these computational predictions can guide experimental efforts, saving significant time and resources by focusing on the most promising reaction pathways and conditions. nih.gov By simulating the reactivity of this compound, chemists can explore the frontiers of its chemical potential, leading to the discovery of novel reactions and the efficient synthesis of complex molecules. rsc.org

Stereochemical Control and Asymmetric Transformations Involving Ethanenitronate

Catalytic Enantioselective Protonation of Nitronates

Catalytic enantioselective protonation (CEP) has emerged as a direct and atom-economical method for creating tertiary carbon stereocenters. caltech.edusioc-journal.cnrsc.org This strategy involves the protonation of a prochiral enolate or its equivalent, such as a nitronate, under the influence of a chiral catalyst to yield an enantioenriched product. While the direct enantioselective protonation of ethanenitronate itself is a specialized area, the principles are derived from the broader field of ketone enolate protonation. caltech.edunih.govorganic-chemistry.org

The primary challenge in enantioselective protonation lies in overcoming the high reactivity and small size of the proton, which complicates stereoselective delivery to the nitronate face. rsc.org Successful approaches often rely on the generation of a chiral catalyst-nitronate complex, which effectively shields one face of the nitronate, directing the proton to the other. caltech.edu

Several catalytic systems have been developed for enantioselective protonations, including:

Chiral Brønsted Acids: These catalysts can directly protonate the nitronate in a stereocontrolled manner. frontiersin.org The catalyst's chiral environment dictates the trajectory of the proton transfer.

Chiral Metal Complexes: Lewis acidic metal centers coordinated to chiral ligands can activate the substrate and create a chiral pocket around the nitronate. caltech.edueurekaselect.com The proton source, which can be an alcohol or other mild acid, then delivers the proton. organic-chemistry.org

Cooperative Catalysis: Some systems utilize a combination of a metal catalyst and a chiral ligand that work in concert to achieve high enantioselectivity. nih.gov

Recent advancements have also explored the use of photoredox catalysis to generate the reactive intermediates for asymmetric protonation, offering new pathways for these transformations. rsc.org The choice of catalyst, proton source, and reaction conditions are all critical factors in achieving high enantiomeric excess (e.e.). caltech.eduorganic-chemistry.org

Chiral Catalysis in Nitronate Additions

The addition of nitronates to various electrophiles is a powerful carbon-carbon bond-forming reaction. The use of chiral catalysts to control the stereochemistry of these additions has been extensively explored, leading to the development of organocatalytic, metal-catalyzed, and enzymatic methods. eurekaselect.commdpi.comrsc.orgthieme-connect.de

Organocatalytic Approaches

Organocatalysis has become a major pillar of asymmetric synthesis, utilizing small, chiral organic molecules to catalyze reactions. wikipedia.orgnih.govnih.gov In the context of nitronate additions, chiral amines, thioureas, and phosphoric acids have proven to be effective catalysts. frontiersin.orgrsc.org These catalysts operate through various activation modes, including enamine and iminium ion formation, or by acting as chiral Brønsted acids or bases to organize the transition state via hydrogen bonding. frontiersin.orgrsc.org

For example, in the Michael addition of nitromethane (B149229) (a precursor to this compound in situ) to α,β-unsaturated aldehydes, a chiral secondary amine catalyst can form a chiral iminium ion with the aldehyde. This directs the nucleophilic attack of the nitronate to one face of the molecule, leading to a high degree of enantioselectivity. The development of bifunctional catalysts, which possess both a basic site to deprotonate the nitroalkane and a hydrogen-bond donor to activate the electrophile, has further enhanced the efficiency and selectivity of these reactions.

| Catalyst Type | Activation Mode | Typical Reaction |

| Chiral Amines | Enamine/Iminium Ion Catalysis | Michael Addition |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Friedel-Crafts Alkylation |

| Chiral Thioureas | Hydrogen Bonding | Conjugate Addition |

Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a broad and versatile platform for asymmetric transformations involving nitronates. eurekaselect.comnih.govnih.gov Chiral ligands coordinated to a metal center create a well-defined chiral environment that can effectively control the stereochemical outcome of the reaction. nih.govwikipedia.orgnih.gov

A wide range of metals, including copper, zinc, palladium, and rhodium, have been employed in conjunction with various chiral ligands for asymmetric nitronate additions. eurekaselect.comsnnu.edu.cnsioc-journal.cn For instance, the asymmetric Henry (nitroaldol) reaction, a fundamental C-C bond-forming reaction, can be catalyzed by chiral copper(II) complexes. The catalyst coordinates to both the nitronate and the aldehyde, bringing them into close proximity within a chiral framework and facilitating a highly enantioselective addition.

Similarly, palladium-catalyzed asymmetric allylic alkylations of nitronates have been achieved with high enantioselectivity using chiral phosphine (B1218219) ligands. nih.gov The mechanism involves the formation of a chiral palladium-allyl complex, which is then attacked by the nitronate. The stereochemistry of the product is determined by the facial selectivity of the nucleophilic attack, which is controlled by the chiral ligand.

| Metal | Chiral Ligand | Reaction Type |

| Copper | BOX, PyBOX | Henry Reaction |

| Zinc | BINOL-based ligands | Michael Addition |

| Palladium | Chiral Phosphines | Allylic Alkylation |

| Rhodium | Chiral Diene Ligands | Conjugate Addition |

Enzyme-Catalyzed Asymmetric Transformations

Biocatalysis has emerged as a powerful and environmentally benign approach to asymmetric synthesis, leveraging the exquisite selectivity of enzymes. rsc.orgnih.govunipd.itlibretexts.org Enzymes can catalyze a wide range of reactions with high enantioselectivity and under mild conditions. frontiersin.orgrsc.org

For nitronate chemistry, nitroalkane reductases and other enzymes can be employed for asymmetric transformations. For example, in a dynamic kinetic resolution, an enzyme can selectively catalyze the reaction of one enantiomer of a racemic nitro compound, leaving the other enantiomer in high enantiomeric excess. Lipases have been used in the kinetic resolution of nitroalcohols obtained from Henry reactions, selectively acylating one enantiomer. unipd.it

Furthermore, the Henry reaction itself can be catalyzed by enzymes. For instance, the (R)-selective hydroxynitrile lyase from Arabidopsis thaliana has been shown to catalyze the addition of nitromethane to aromatic aldehydes with excellent enantioselectivity. While not directly involving this compound, these examples highlight the potential of enzymatic methods for controlling stereochemistry in related transformations. The inherent substrate specificity of enzymes often necessitates protein engineering to adapt them for non-natural substrates like this compound. britannica.comscience.gov

Diastereoselective Control in this compound Reactions

Substrate Control and Auxiliary-Based Approaches

Substrate control relies on the inherent chirality of the starting material to influence the stereochemistry of the newly formed stereocenter. ethz.chbrainly.com The steric and electronic properties of the existing chiral center(s) create a facial bias, directing the incoming reagent to attack from the less hindered face. This approach is particularly effective in cyclic systems where conformational rigidity enhances the facial bias.

In cases where the substrate is achiral or the inherent diastereoselectivity is low, a chiral auxiliary can be employed. wikipedia.orgiipseries.orgresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

A classic example is the use of Evans oxazolidinone auxiliaries. wikipedia.org An N-acyl oxazolidinone can be deprotonated to form a Z-enolate, which is then reacted with an electrophile. The bulky substituent on the oxazolidinone effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation or aldol (B89426) addition. researchgate.netwikipedia.orgwiley-vch.de This strategy could be adapted for reactions involving this compound derivatives.

The choice between substrate control and an auxiliary-based approach depends on the specific substrate and the desired stereochemical outcome. While substrate control is more atom-economical, auxiliary-based methods often provide higher levels of diastereoselectivity and are more general. iipseries.org

Influence of Silyl (B83357) Groups on Stereochemical Outcome

The stereochemical outcome of asymmetric transformations involving this compound can be significantly influenced by the presence of silyl groups on the nitronate oxygen. These groups play a crucial role in directing both diastereoselectivity and enantioselectivity in various carbon-carbon bond-forming reactions, most notably in reactions with aldehydes. The size and lability of the silyl group can dictate the reaction mechanism and the geometry of the transition state, thereby controlling the formation of specific stereoisomers.

Research into the oxidative organocatalytic α-nitroalkylation of aldehydes has revealed a remarkable silyl-dependent diastereocontrol. nih.govprinceton.edu In these reactions, the coupling of an enamine intermediate with a silyl nitronate can lead to either syn or anti β-nitroaldehyde products, depending on the choice of the silyl group. Specifically, the use of a tert-butyldimethylsilyl (TBS) nitronate consistently favors the formation of the syn isomer, while a triisopropylsilyl (TIPS) nitronate selectively produces the anti isomer. nih.govprinceton.edu

This diastereodivergence is attributed to a change in the reaction mechanism governed by the properties of the silyl group. nih.govprinceton.edu For anti-selective reactions with TIPS-nitronates, a proposed "SOMO (singly occupied molecular orbital) pathway" involves the oxidation of the enamine intermediate to a radical cation, which then couples with the TIPS-nitronate. nih.govprinceton.edu In contrast, for syn-selective reactions, it is hypothesized that the more labile TBS-nitronate is first desilylated. The resulting sodium nitronate is then oxidized to a nitronate radical, which is subsequently trapped by the enamine in a "SOMOphile pathway". nih.govprinceton.edu Evidence supporting this mechanistic dichotomy includes the observation that the TBS-nitronate is desilylated under the reaction conditions, while the TIPS-nitronate remains intact. princeton.edu Furthermore, the enantioselectivity of the anti-selective reaction is dependent on the nature of the silyl group, whereas the enantioinduction for the syn-selective pathway is constant across different silyl nitronates, suggesting the silyl group is not involved in the stereodetermining step of the syn pathway. princeton.edu

The following table summarizes the influence of the silyl group on the diastereoselectivity of the oxidative α-nitroalkylation of various aldehydes.

Table 1: Silyl Group-Dependent Diastereocontrol in Oxidative Aldehyde α-Nitroalkylation Data compiled from studies on oxidative organocatalytic α-nitroalkylation of aldehydes with silyl nitronates. nih.govprinceton.edu

In the context of catalytic asymmetric Henry (nitroaldol) reactions, silyl nitronates are also pivotal. The use of preformed silyl nitronates can offer advantages over the traditional Henry reaction, such as preventing the retro-Henry reaction. msvu.caresearchgate.netencyclopedia.pub Chiral Lewis acid catalysts, particularly copper(II)-bisoxazoline complexes, have been effectively used to catalyze the enantioselective Henry reaction of silyl nitronates with aldehydes. rsc.org The reaction proceeds well for various aromatic aldehydes, affording nitroaldol products in good yields with high diastereo- and enantioselectivity. rsc.org In these systems, the interaction between the chiral catalyst, the silyl nitronate, and the aldehyde in the transition state is key to achieving high levels of stereocontrol.

The steric and electronic properties of different silyl groups, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), can influence reactivity and selectivity in various transformations involving silyl-protected intermediates. beilstein-journals.orggelest.com Generally, as the steric bulk of the silyl group increases, the rate of reaction may decrease due to steric hindrance. orgsyn.org This steric influence is a critical factor in controlling the approach of reactants and thus the stereochemical outcome.

The following table presents findings from a study on the catalytic asymmetric Henry reaction between various aromatic aldehydes and a silyl nitronate.

Table 2: Catalytic Asymmetric Henry Reaction of Silyl Nitronates with Aromatic Aldehydes Data from a study employing a copper(II)–diphenyl–bisoxazoline complex as the catalyst. rsc.org

Applications of Ethanenitronate Chemistry in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The nucleophilic character of the nitronate anion of ethanenitronate makes it an excellent starting material for carbon-carbon and carbon-heteroatom bond formation, crucial for building intricate molecular frameworks.

Synthesis of β-Amino Acids and Derivatives

This compound can serve as a precursor in the synthesis of β-amino acids and their derivatives. These compounds are significant in medicinal chemistry and peptide research due to their unique structural properties and biological activities hilarispublisher.comchiroblock.comnih.gov. While specific direct examples using "this compound" were not detailed, the general reactivity of nitroalkanes and their nitronate forms in Michael additions and related nucleophilic additions to α,β-unsaturated systems is well-established for generating β-amino acid precursors hilarispublisher.comchiroblock.com. These reactions typically involve the conjugate addition of the nitronate to an electrophilic alkene, followed by reduction of the nitro group and subsequent functional group manipulation to yield the desired β-amino acid structure.

Precursors for Nitrogen-Containing Heterocycles

The chemistry of nitroalkanes, including this compound, is instrumental in the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and natural products.

Isoxazolines: Nitronates, including those derived from this compound, can participate in 1,3-dipolar cycloaddition reactions. Specifically, reactions involving nitrile oxides and alkenes are a common route to isoxazolines researchgate.net. While direct reaction pathways for this compound to form isoxazolines were not explicitly detailed in the search results, the general principle of utilizing nitro-containing compounds as precursors for such cycloadditions is recognized.

Pyrrolidines and Piperidines: The synthesis of saturated nitrogen heterocycles like pyrrolidines and piperidines often involves cyclization reactions where nitrogen-containing synthons are key. While direct pathways from this compound to these specific heterocycles were not explicitly detailed, the broader chemistry of nitroalkanes suggests their potential use in forming C-N bonds or acting as nucleophiles in cyclization cascades. For instance, pyrrolidine (B122466) synthesis can involve reactions where nitrogen nucleophiles are introduced, and nitroalkanes can be transformed into amine precursors nih.govnih.govwikipedia.org. Piperidine synthesis can similarly be achieved through various cyclization strategies where nitro compounds might be intermediates or precursors ulbi.ac.idscience.gov.

Routes to Functionalized Carbonyl Compounds

This compound and related nitronates can be oxidized to yield functionalized carbonyl compounds. For example, secondary nitronates, when treated with oxidizing agents like persulfates, can be converted into vicinal dinitro compounds or undergo other oxidative transformations that could lead to carbonyl functionalities dss.go.th. The carbonyl group (C=O) is a fundamental functional group in organic chemistry, and its introduction or modification is central to many synthetic strategies msu.eduthesciencehive.co.ukpcbiochemres.comlibretexts.org.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic methodologies that allow for the formation of multiple bonds and complex structures in a single operation tcichemicals.comwikipedia.orgfrontiersin.orgrsc.org. This compound's reactive nature suggests its potential integration into such advanced synthetic strategies.

Cascade Reactions: Cascade reactions involve a sequence of reactions occurring consecutively without isolation of intermediates, leading to increased efficiency and atom economy wikipedia.org. Nitroalkanes, due to their versatile reactivity (e.g., as Michael donors or precursors to amines), can be incorporated into cascade sequences. For instance, organocatalytic cascade reactions involving nitro-containing compounds and α,β-unsaturated aldehydes have been reported to yield complex cyclic structures rsc.orgbuchler-gmbh.com.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in one pot to form a product, offering significant advantages in terms of time, atom economy, and diversity of products tcichemicals.comfrontiersin.orgrsc.orgorganic-chemistry.orgmdpi.com. While specific MCRs explicitly featuring this compound were not detailed, the general utility of nitroalkanes as nucleophilic components in MCRs is recognized. For example, the Kabachnik-Fields reaction and related MCRs often involve nucleophilic species that could potentially be derived from or related to nitroalkanes. The incorporation of a nucleophilic carbon source like the this compound anion into established MCR frameworks could lead to novel synthetic pathways for heterocycles and other complex molecules.

Emerging Research Directions and Green Chemistry Initiatives in Ethanenitronate Chemistry

Flow Chemistry Applications in Nitronate Synthesis and Reactions

Flow chemistry, or continuous-flow synthesis, is a powerful technology that is increasingly being applied to reactions involving potentially hazardous or unstable intermediates like nitronates. europa.euresearchgate.net By performing reactions in a continuous stream through small-scale reactors, chemists can achieve superior control over reaction parameters compared to traditional batch methods. osti.govru.nl Although much of the literature focuses on nitration reactions—the introduction of a nitro group—the principles and benefits are directly applicable to the synthesis and subsequent reactions of nitronates, which are often generated in situ from the corresponding nitroalkanes. rsc.orgewadirect.comnih.gov

Enhanced Reaction Control and Scalability

The primary advantage of flow chemistry is the precise manipulation of reaction conditions, which leads to improved yields, higher selectivity, and enhanced reproducibility. chim.itnih.gov The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. europa.euru.nl This is particularly crucial for managing highly exothermic processes, preventing the formation of hot spots that can lead to side reactions or dangerous thermal runaways. europa.euresearchgate.net

For nitronate chemistry, this enhanced control means that reactions can be performed at higher temperatures and concentrations than would be safe in a batch reactor, significantly accelerating reaction rates. ru.nl Furthermore, residence time, temperature, and stoichiometry can be finely tuned to optimize the formation of the desired product and minimize the generation of impurities. researchgate.net

The scalability of flow processes is another significant advantage. osti.gov Instead of redesigning large-scale batch reactors, production can be increased by either running the system for a longer duration or by "numbering-up"—running multiple reactors in parallel. ewadirect.com This seamless transition from laboratory-scale optimization to industrial-scale production makes flow chemistry an economically attractive option. rsc.orgchim.it

| Parameter | Batch Reactor | Flow Reactor | Advantage in Nitronate Chemistry |

|---|---|---|---|

| Heat Transfer | Poor to Moderate | Excellent | Safely handles exothermic nitronate formation and reactions, preventing runaway conditions. europa.euresearchgate.net |

| Mass Transfer | Limited by stirring | Excellent | Ensures rapid mixing of reagents for fast and selective reactions. europa.eu |

| Reaction Control | Difficult (hot spots, gradients) | Precise (temperature, pressure, time) | Improves product yield and selectivity by minimizing side reactions. chim.itnih.gov |

| Scalability | Complex, requires re-optimization | Straightforward (longer run time or numbering-up) | Facilitates rapid transition from lab discovery to production. osti.govewadirect.com |

| Safety | Large volume of hazardous material | Small reaction volume at any given time | Minimizes risk when handling unstable nitronates or energetic reagents. researchgate.netewadirect.com |

Safety and Sustainability in Nitronate Transformations

Safety is a paramount concern in chemistry, particularly when dealing with energetic materials or unstable intermediates. researchgate.net Nitronates, derived from nitroalkanes, can be explosive under certain conditions. Flow chemistry inherently enhances safety by minimizing the reaction volume; only a small amount of hazardous material is present in the reactor at any given time. europa.euewadirect.com This drastically reduces the potential impact of a runaway reaction. The ability to generate and immediately consume unstable intermediates in situ is a key safety feature of continuous-flow systems. nih.govuliege.be

From a sustainability perspective, flow chemistry aligns with several green chemistry principles. The enhanced reaction control often leads to higher yields and selectivity, which translates to less waste. rsc.orgchemicalindustryjournal.co.uk Processes can often be run at higher concentrations, reducing the amount of solvent required. chemicalindustryjournal.co.uk The integration of in-line purification and analysis steps can create a "telescoped" process, where multiple reaction steps are combined into a single continuous operation, eliminating the need for manual handling and purification of intermediates, which further reduces waste and energy consumption. thieme-connect.de

Photoredox Catalysis for Sustainable Nitronate Chemistry